N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carbohydrazide
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Overview
Description
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole moiety, a chlorobenzenesulfonyl group, and a piperidine ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE typically involves the condensation of 4-chloroaniline with piperonal, followed by further reactions to introduce the sulfonyl and carbohydrazide groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer activity.
2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: This compound also contains the benzodioxole group and has been investigated for its biological activities.
Uniqueness
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20ClN3O5S |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H20ClN3O5S/c21-16-2-4-17(5-3-16)30(26,27)24-9-7-15(8-10-24)20(25)23-22-12-14-1-6-18-19(11-14)29-13-28-18/h1-6,11-12,15H,7-10,13H2,(H,23,25)/b22-12+ |
InChI Key |
SVDVWXFSORBBEK-WSDLNYQXSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)N/N=C/C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CN(CCC1C(=O)NN=CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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